molecular formula C4H6F2O B13795675 1,1-Difluoro-2-methoxy-cyclopropane CAS No. 59164-22-6

1,1-Difluoro-2-methoxy-cyclopropane

Cat. No.: B13795675
CAS No.: 59164-22-6
M. Wt: 108.09 g/mol
InChI Key: XLRLXCWYRALTOY-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-methoxy-cyclopropane is an organic compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-2-methoxy-cyclopropane typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of chlorodifluoromethane with a suitable alkene in the presence of a base such as potassium hydroxide (KOH) in a solvent like dioxane. The reaction is often catalyzed by tetraphenylarsonium chloride to improve yields .

Industrial Production Methods

Industrial production of difluorocyclopropane derivatives often involves high-temperature reactions. For instance, the reaction of vinyl trichloride with hydrogen fluoride (HF) at elevated temperatures (180-190°C) in the presence of a chrome catalyst can produce various difluorocyclopropane derivatives .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-methoxy-cyclopropane can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrogenolysis of this compound over palladium or nickel catalysts can lead to the cleavage of the cyclopropane ring, forming various fluorinated compounds .

Scientific Research Applications

1,1-Difluoro-2-methoxy-cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-difluoro-2-methoxy-cyclopropane involves its interaction with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-2-chloroethane
  • 1,1-Difluoro-2-methylcyclopropane
  • 1,1-Difluoro-2-phenylcyclopropane

Uniqueness

1,1-Difluoro-2-methoxy-cyclopropane is unique due to the presence of both methoxy and difluoro substituents on the cyclopropane ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

CAS No.

59164-22-6

Molecular Formula

C4H6F2O

Molecular Weight

108.09 g/mol

IUPAC Name

1,1-difluoro-2-methoxycyclopropane

InChI

InChI=1S/C4H6F2O/c1-7-3-2-4(3,5)6/h3H,2H2,1H3

InChI Key

XLRLXCWYRALTOY-UHFFFAOYSA-N

Canonical SMILES

COC1CC1(F)F

Origin of Product

United States

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